
4-Amino-4-deoxy-D-glucopyranose
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Overview
Description
4-Amino-4-deoxy-D-glucopyranose (C₆H₁₃NO₄) is a deoxygenated and aminated derivative of D-glucose. It features an amino (-NH₂) group at the C4 position, replacing the hydroxyl (-OH) group, and lacks the hydroxyl group at C6 (4,6-dideoxy structure). This modification significantly alters its chemical reactivity and biological interactions compared to native glucose. The compound is structurally characterized as (2S,3R,4S,5S,6R)-5-amino-6-methyl-oxane-2,3,4-triol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-deoxy-D-glucopyranose typically involves the selective amination of glucose derivatives. One common method is the reduction of 4-nitro-4-deoxy-D-glucopyranose using hydrogen in the presence of a palladium catalyst. Another approach involves the use of azide intermediates, where 4-azido-4-deoxy-D-glucopyranose is reduced to the amino compound using hydrogenation techniques .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes. The starting material, 4-nitro-4-deoxy-D-glucopyranose, is synthesized from glucose through nitration and subsequent reduction steps. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4-deoxy-D-glucopyranose undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typical.
Substitution: Halogenating agents or acylating agents are often employed.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of N-substituted glucopyranose derivatives.
Scientific Research Applications
Biosynthesis of Antibiotics
Role in Apramycin Production
One of the most notable applications of 4-amino-4-deoxy-D-glucopyranose is its involvement in the biosynthesis of apramycin, an aminoglycoside antibiotic used primarily in veterinary medicine. The compound serves as a crucial moiety in the structure of apramycin, which is synthesized through a complex pathway involving several enzymatic steps. Recent studies have elucidated the biosynthetic pathway of apramycin, highlighting how the this compound unit is assembled and attached to other sugar components during the synthesis process .
Mechanism of Action
The incorporation of this compound into apramycin is essential for its biological activity. The aminosugar contributes to the antibiotic's ability to inhibit protein synthesis in bacteria by binding to the ribosomal RNA . Understanding this mechanism not only enhances our knowledge of antibiotic action but also aids in the development of new antibiotics with improved efficacy.
Anticancer Properties
Potential as an Anticancer Agent
Recent research has indicated that this compound exhibits anticancer properties. It has been observed to affect cancer cell lines positively, suggesting that it may play a role in cancer therapy . The compound’s mechanism involves interactions at the cellular level that could lead to apoptosis (programmed cell death) in malignant cells.
Case Studies
Several studies have documented the effects of this compound on various cancer types. For instance, experiments have shown that when used in conjunction with other therapeutic agents, it can enhance the overall efficacy of treatment regimens, potentially leading to better patient outcomes .
Mechanism of Action
The mechanism of action of 4-Amino-4-deoxy-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions, facilitating its binding to active sites of enzymes. This binding can inhibit or modulate enzyme activity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Deoxy Derivatives
- 4-Deoxy-D-glucopyranose: Lacks the C4 hydroxyl group but retains the C6 hydroxyl. Unlike 4-amino-4-deoxy-D-glucopyranose, the absence of the amino group reduces its ability to participate in hydrogen bonding, making it less effective in enzyme inhibition. It is primarily used as a substrate for β-N-acetylhexosaminidases in enzymatic synthesis .
- 4-Deoxy-glycopyranosides (e.g., compounds 1–4 in ): These derivatives are utilized in transglycosylation reactions. Computational modeling shows their reduced activity compared to aminated analogs due to the lack of amino-mediated interactions with enzymes .
Amino-Substituted Monosaccharides
- Unlike the C4-amino derivative, this compound may target bacterial cell wall synthesis .
- 3-Amino-3-deoxy-D-glucopyranose (RS010): Substitution at C3 disrupts ring conformation, affecting binding to carbohydrate-processing enzymes like isomerases and kinases .
Fluorinated and Azido Analogs
- 2-Deoxy-2-fluoro-D-glucose (F-maltose): Fluorine at C2 increases metabolic stability, making it useful in imaging (e.g., PET scans). In contrast, the C4-amino group in this compound may enhance enzyme inhibition via protonation at physiological pH .
- 4-Azido-4-deoxy-D-glucose: The azido (-N₃) group at C4 introduces photoaffinity labeling capabilities, useful in probing enzyme active sites.
UDP-Activated Derivatives
- UDP-4-amino-4,6-dideoxy-α-D-GlcNAc: This uridine diphosphate derivative participates in glycosyltransferase reactions. The UDP moiety facilitates incorporation into glycans, whereas this compound itself lacks this cofactor-driven activity .
Complex Oligosaccharides
- Acarbose: Contains a 4-amino-4,6-dideoxyglucose unit linked to a cyclohexenyl group.
Structural and Functional Comparison Table
Research Findings and Implications
- Enzymatic Interactions: The amino group at C4 in this compound enhances binding to enzymes like α-amylase through electrostatic interactions, unlike deoxy or fluorinated analogs .
- Synthetic Utility : 4-Deoxy derivatives are preferred for enzymatic transglycosylation due to their stability, while aminated versions are explored for targeted inhibition .
- Pharmacological Potential: Acarbose demonstrates the therapeutic relevance of incorporating 4-amino-4-deoxyglucose units into complex inhibitors, suggesting avenues for drug design .
Biological Activity
4-Amino-4-deoxy-D-glucopyranose (also known as 4-amino-4-deoxy-D-glucose) is a significant derivative of glucose, characterized by the substitution of the hydroxyl group at the fourth carbon with an amino group. This modification imparts unique biological activities and makes it a valuable compound in various biochemical applications, including medicinal chemistry, enzymology, and industrial processes.
Chemical Structure:
The chemical structure of this compound can be represented as follows:
This compound retains the pyranose ring structure typical of glucose but exhibits distinct reactivity due to the presence of the amino group.
Synthesis Methods:
The synthesis of this compound typically involves:
- Amination of Glucose Derivatives: Common methods include the reduction of 4-nitro-4-deoxy-D-glucopyranose using hydrogen in the presence of palladium catalysts.
- Hydrogenation Processes: Industrially, large-scale hydrogenation processes are employed to enhance yield and purity from precursor compounds like 4-nitro-4-deoxy-D-glucopyranose.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino group allows for:
- Hydrogen Bonding: Facilitating binding to active sites on enzymes.
- Ionic Interactions: Modulating enzyme activity, which can lead to inhibition or activation depending on the context.
Enzymatic Interactions
Research has demonstrated that this compound serves as a substrate for various glycosidases, particularly β-N-acetylhexosaminidases. These enzymes exhibit "wobbling specificity," allowing them to cleave substrates in both gluco- and galacto-configurations. The compound has been shown to be hydrolyzed effectively by fungal β-N-acetylhexosaminidases, indicating its potential utility in enzyme kinetics studies .
Antimicrobial Potential
Recent studies have explored the antimicrobial properties of derivatives of this compound. For instance, certain fluorinated derivatives have demonstrated significant activity against resistant bacterial strains. The mechanism involves interference with cell wall synthesis and modulation of key metabolic pathways in pathogenic bacteria .
Case Studies
- Antitumor Activity:
- Anti-inflammatory Effects:
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound | Structural Modification | Biological Activity |
---|---|---|
2-Amino-2-deoxy-D-glucose (Glucosamine) | Amino group at second carbon | Widely used as a supplement for joint health |
N-Acetyl-D-glucosamine | Acetylated amino sugar | Involved in chitin synthesis; anti-inflammatory |
Chitosan | Polymer of glucosamine units | Antimicrobial properties; wound healing |
The unique positioning of the amino group at the fourth carbon distinguishes this compound from its analogs, providing it with distinct chemical reactivity and biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Amino-4-deoxy-D-glucopyranose and its derivatives in glycobiology research?
- Methodological Answer : The compound is typically synthesized from D-glucosamine derivatives. For example, deprotection of D-glucosamine hydrochloride using sodium methoxide (NaOMe) in methanol (MeOH) is a foundational step, followed by regioselective functionalization (e.g., azide introduction via nucleophilic substitution with α-D-glucopyranosyl bromide) . Advanced derivatives may involve protective group strategies (e.g., trityl or acetyl groups) to isolate reactive sites .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Purity is assessed via reverse-phase HPLC or TLC, while structural confirmation employs 1H- and 13C-NMR spectroscopy to verify stereochemistry and substituent placement. Mass spectrometry (ESI-TOF) confirms molecular weight, and X-ray crystallography may resolve ambiguous configurations in crystalline derivatives .
Q. What are the primary applications of this compound in glycoconjugate synthesis?
- Methodological Answer : The amino group at C4 enables conjugation with carboxylate-containing biomolecules (e.g., proteins or lipids) via carbodiimide crosslinkers (e.g., EDC/NHS). This is critical for synthesizing glycosaminoglycan analogs and glycoprotein mimetics used in proteomics and glycan array studies .
Advanced Research Questions
Q. What experimental strategies resolve contradictory data on the inhibitory effects of this compound derivatives against α-amylase versus α-glucosidase?
- Methodological Answer : Cross-enzyme assays using purified α-amylase (e.g., porcine pancreatic) and α-glucosidase (e.g., yeast) under standardized conditions (pH, temperature) clarify specificity. Structural insights from X-ray crystallography or molecular docking (e.g., AutoDock Vina) identify binding site differences. For example, the compound’s amino group may form hydrogen bonds with α-amylase catalytic residues (Asp197, Glu233), while steric hindrance limits α-glucosidase interaction .
Q. How do researchers address challenges in regioselective functionalization of this compound?
- Methodological Answer : Regioselectivity is achieved through protective group tactics. For example:
- Primary OH protection : Trityl groups shield the C6 hydroxyl, directing reactions to C4 .
- Temperature control : Low-temperature reactions (−20°C) favor kinetically controlled substitutions at C4 over C2/C3 .
- Catalytic assistance : Lewis acids (e.g., BF3-Et2O) enhance selectivity during glycosylation .
Q. What advanced techniques characterize the interaction dynamics between this compound and carbohydrate-active enzymes?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) and stoichiometry .
- Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation kinetics for enzyme-ligand complexes .
- Fluorescence quenching assays : Track conformational changes in enzymes using tryptophan fluorescence .
Q. How are contradictory results in enzyme inhibition studies (e.g., IC50 variability) addressed methodologically?
- Methodological Answer : Variability is mitigated by:
- Standardized substrates : Chromogenic (e.g., 4-nitrophenyl-β-D-glucopyranoside) vs. fluorogenic (e.g., 4-methylumbelliferyl derivatives) to rule out assay interference .
- Negative controls : Incubations with inactive analogs (e.g., 4-O-methyl derivatives) confirm target specificity .
- Enzyme source normalization : Comparative studies using isoforms from identical species (e.g., human pancreatic α-amylase vs. intestinal α-glucosidase) .
Properties
Molecular Formula |
C6H13NO5 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-amino-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H13NO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1,7H2 |
InChI Key |
BXZVZSSSRTUQJP-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)N)O |
Origin of Product |
United States |
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